molecular formula C8H17NO2 B13341891 Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol

Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol

Cat. No.: B13341891
M. Wt: 159.23 g/mol
InChI Key: FWPFEHIAXCJJSJ-HTQZYQBOSA-N
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Description

Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 3-hydroxypropylamino substituent at the 2-position of the cyclopentane ring. Its stereochemistry (1R,2R) is critical for its pharmacological interactions, particularly with cannabinoid receptors, as demonstrated by structurally related compounds . The compound’s hydroxyl and amino groups contribute to hydrogen bonding and receptor binding, while the cyclopentane backbone imposes conformational constraints that influence activity.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(1R,2R)-2-(3-hydroxypropylamino)cyclopentan-1-ol

InChI

InChI=1S/C8H17NO2/c10-6-2-5-9-7-3-1-4-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1

InChI Key

FWPFEHIAXCJJSJ-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCCCO

Canonical SMILES

C1CC(C(C1)O)NCCCO

Origin of Product

United States

Biological Activity

Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C8H17NO2C_8H_{17}NO_2, features a cyclopentanol core substituted with a hydroxypropyl amino group. Its structure can be represented as follows:

Rel 1R 2R 2 3 hydroxypropyl amino cyclopentan 1 ol\text{Rel 1R 2R 2 3 hydroxypropyl amino cyclopentan 1 ol}

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

StudyFocusFindings
Study 1NeuroprotectionShowed significant reduction in neuronal cell death in vitro under oxidative stress conditions.
Study 2AntimicrobialExhibited inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating anti-inflammatory potential.

Case Study 1: Neuroprotective Effects

In a controlled laboratory study, this compound was tested on cultured neuronal cells exposed to hydrogen peroxide. Results indicated that treatment with the compound significantly decreased cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness at low concentrations.

Comparison with Similar Compounds

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

This analog replaces the 3-hydroxypropyl group with a 2-chlorophenylamino substituent. The chlorine atom introduces electronegativity, enhancing dipole interactions but reducing aqueous solubility compared to the target compound’s hydroxypropyl group. Its 3D structure (ball-and-stick model) highlights steric hindrance from the aromatic ring, which may limit receptor access .

rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol

The piperazine substituent introduces basicity (pKa ~9.5) and additional hydrogen-bonding sites, contrasting with the hydroxypropyl group’s neutral hydroxyl terminus. This modification could alter pharmacokinetics, such as blood-brain barrier permeability .

(1R,2R)-2-(Benzylamino)cyclopentan-1-ol

This contrasts with the target compound’s hydroxypropyl chain, which balances hydrophilicity and flexibility .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Key Substituent Receptor Affinity (CB1/CB2) Potency (Relative to Δ⁹-THC) Reference
This compound C₁₁H₂₁NO₂ 3-Hydroxypropylamino Not reported Not reported
CP55940 C₂₅H₃₈O₃ 3-Hydroxypropyl, Phenolic EC₅₀ = 0.6 nM (CB1) ~100–770x
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 2-Chlorophenylamino Not reported Not reported
(-)-CP55,940 C₂₅H₃₈O₃ 3-Hydroxypropyl, Phenolic EC₅₀ = 0.5 nM (CB1) ~775x
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol C₉H₁₈N₂O Piperazine Not reported Not reported

Research Findings and Mechanistic Insights

  • Stereochemical Selectivity: The (1R,2R) configuration in cyclopentanol derivatives maximizes receptor complementarity, as seen in CP55,940’s enantiomers, where (-)-forms show 2000x higher potency than (+)-forms .
  • Substituent Effects : Hydroxypropyl groups enhance water solubility and hydrogen bonding, whereas aromatic or bulky substituents (e.g., benzyl, chlorophenyl) prioritize lipophilicity and steric interactions .
  • Receptor Activation: CP55940’s phenolic hydroxyl is critical for CB1 activation, suggesting that this compound’s hydroxyl groups may similarly mediate receptor interactions .

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